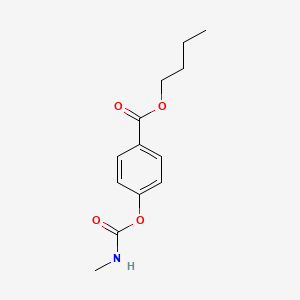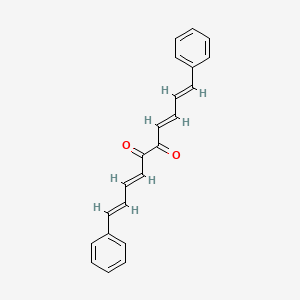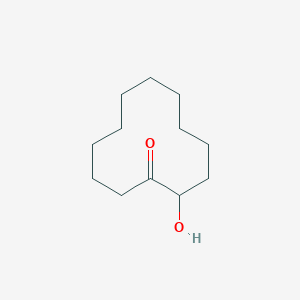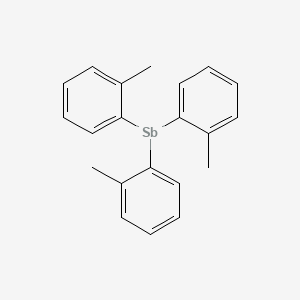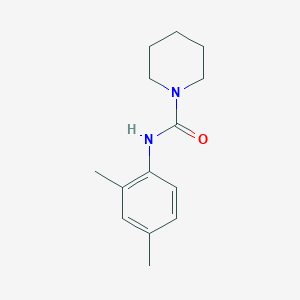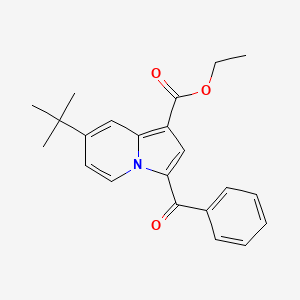
Ethyl 3-benzoyl-7-tert-butyl-1-indolizinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-benzoyl-7-tert-butyl-1-indolizinecarboxylate is a complex organic compound with the molecular formula C22H23NO3. It is part of the indolizine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzoyl group, a tert-butyl group, and an ethyl ester functional group attached to the indolizine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzoyl-7-tert-butyl-1-indolizinecarboxylate typically involves multi-step organic reactions One common method includes the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole structure
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-benzoyl-7-tert-butyl-1-indolizinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The benzoyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Ethyl 3-benzoyl-7-tert-butyl-1-indolizinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.
Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of ethyl 3-benzoyl-7-tert-butyl-1-indolizinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 7-tert-butyl-3-(4-methoxybenzoyl)-1-indolizinecarboxylate
- Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate
Uniqueness
Ethyl 3-benzoyl-7-tert-butyl-1-indolizinecarboxylate is unique due to its specific substitution pattern on the indolizine core. The presence of the benzoyl and tert-butyl groups imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
853329-54-1 |
|---|---|
Formule moléculaire |
C22H23NO3 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
ethyl 3-benzoyl-7-tert-butylindolizine-1-carboxylate |
InChI |
InChI=1S/C22H23NO3/c1-5-26-21(25)17-14-19(20(24)15-9-7-6-8-10-15)23-12-11-16(13-18(17)23)22(2,3)4/h6-14H,5H2,1-4H3 |
Clé InChI |
OFPAOFCGGZUXIQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC=CC=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea](/img/structure/B11955196.png)


